(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol
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Overview
Description
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol is a chemical compound with the molecular formula C18H22N2O and a molecular weight of 282.4 g/mol . This compound is of interest in various fields of research due to its unique structure, which includes a piperidine ring, a pyridine ring, and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol typically involves the reaction of 5-methyl-6-(piperidin-1-yl)pyridine with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol has several scientific research applications:
Mechanism of Action
The mechanism of action of (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (5-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanol include:
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- (3S,5R)-3-Hydroxy-5-methylpiperidin-1-yl
- 5-methyl-6-(piperidin-1-yl)pyridin-3-amine dihydrochloride .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a piperidine ring, a pyridine ring, and a phenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C18H22N2O |
---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(5-methyl-6-piperidin-1-ylpyridin-3-yl)-phenylmethanol |
InChI |
InChI=1S/C18H22N2O/c1-14-12-16(17(21)15-8-4-2-5-9-15)13-19-18(14)20-10-6-3-7-11-20/h2,4-5,8-9,12-13,17,21H,3,6-7,10-11H2,1H3 |
InChI Key |
AOEDKIBIKHEOME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)C(C3=CC=CC=C3)O |
Origin of Product |
United States |
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